3-(4-Biphenylylamino)benzoic Acid
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Overview
Description
3-(4-Biphenylylamino)benzoic Acid is an organic compound that features a biphenyl group attached to an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylylamino)benzoic Acid typically involves the coupling of biphenylamine with benzoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the biphenyl and benzoic acid moieties . The reaction conditions often include the use of boronic acids or esters, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylylamino)benzoic Acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-(4-Biphenylylamino)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Biphenylylamino)benzoic Acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Biphenylylamino)benzoic Acid is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of applications. Its biphenyl and amino benzoic acid moieties provide distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-(4-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)16-7-4-8-18(13-16)20-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-13,20H,(H,21,22) |
InChI Key |
PWIOSTMXTVMQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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